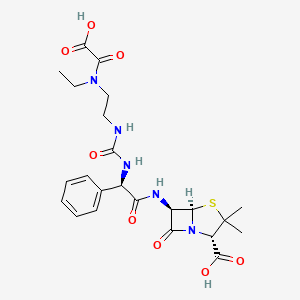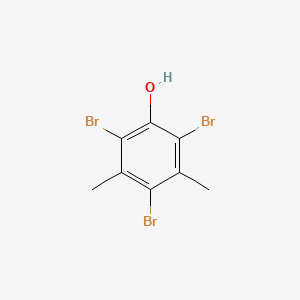
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, sulphonate, and triazinyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate involves multiple steps, starting with the preparation of the azo compound. The azo compound is synthesized through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with another aromatic compound. The resulting azo compound is then reacted with a triazinyl derivative under controlled conditions to form the final product. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize the yield and purity of the final product. The industrial production methods also include purification steps such as crystallization and filtration to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulphonate and triazinyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields amines.
科学研究应用
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulphonate groups enhance the compound’s solubility in aqueous environments, facilitating its use in biological systems. The triazinyl group can form covalent bonds with nucleophiles, making it useful in cross-linking applications.
相似化合物的比较
Similar Compounds
Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Similar in structure but lacks the triazinyl group.
Disodium 3-((4-acetamidophenyl)azo)-4-hydroxy-7-(phenylazo)-2-naphthalenesulfonate: Contains multiple azo groups but different substituents.
Uniqueness
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the triazinyl group allows for specific interactions with nucleophiles, making it versatile for various applications.
属性
CAS 编号 |
75268-66-5 |
|---|---|
分子式 |
C28H22FN9Na2O9S2 |
分子量 |
757.6 g/mol |
IUPAC 名称 |
disodium;6-[[4-[3-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]-4-sulfonatoanilino]-6-fluoro-1,3,5-triazin-2-yl]amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H24FN9O9S2.2Na/c1-3-38-24(40)21(23(30)39)13(2)22(25(38)41)37-36-19-12-17(7-9-20(19)49(45,46)47)32-28-34-26(29)33-27(35-28)31-16-6-4-15-11-18(48(42,43)44)8-5-14(15)10-16;;/h4-12,41H,3H2,1-2H3,(H2,30,39)(H,42,43,44)(H,45,46,47)(H2,31,32,33,34,35);;/q;2*+1/p-2 |
InChI 键 |
QRRMNYQOUJLDBL-UHFFFAOYSA-L |
规范 SMILES |
CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)[O-])F)S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
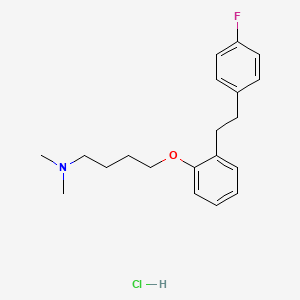
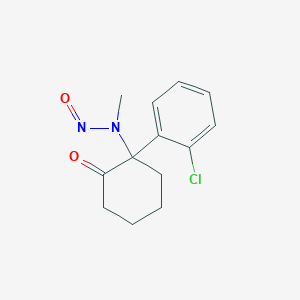
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)

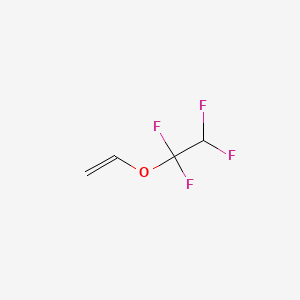
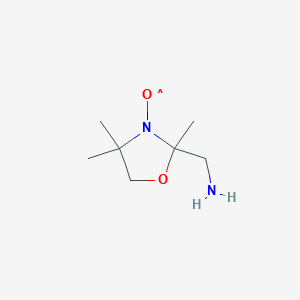
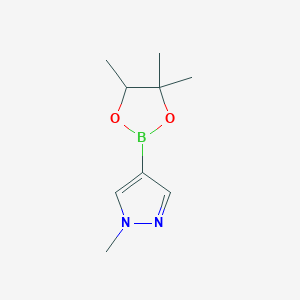
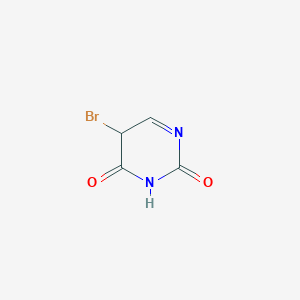
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)

